3beta-Tosyloxy-5alpha-androstan-17-one

Übersicht

Beschreibung

3beta-Tosyloxy-5alpha-androstan-17-one, also known as Epiandrosterone or 3β-androsterone, is a steroid hormone with weak androgenic activity. It is a metabolite of testosterone and dihydrotestosterone (DHT). It was first isolated in 1931 by Adolf Friedrich Johann Butenandt and Kurt Tscherning . This compound belongs to the class of organic compounds known as androgens and derivatives. These are 3-hydroxylated C19 steroid hormones. They are known to favor the development of masculine characteristics .

Molecular Structure Analysis

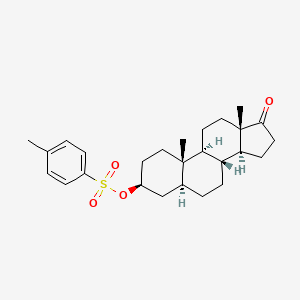

The molecular formula of 3beta-Tosyloxy-5alpha-androstan-17-one is C19H30O2 . The molecular weight is 290.447 g/mol . The structure of this compound includes 8 defined stereocenters .

Physical And Chemical Properties Analysis

The physical and chemical properties of 3beta-Tosyloxy-5alpha-androstan-17-one include a molecular weight of 290.45 and a linear formula of C19H30O2 .

Wissenschaftliche Forschungsanwendungen

Molecular Mechanisms and Cellular Actions

Androgen Metabolite Modulation in Neuronal Cells : A study highlighted the potential of androgen metabolites, particularly 5alpha-androstane-3beta, 17beta-diol (3betaAdiol), to modulate gene transcription in neuronal cells via estrogen receptor-beta activation. This action suggests a role in regulating physiological processes in the brain, separate from its traditional androgenic effects, highlighting a novel avenue for neuroscientific research (Pak et al., 2005).

Enzymatic Activity and Metabolism

CYP7B1 Enzyme and Hormonal Regulation : Research on CYP7B1 knockout mice revealed the enzyme's critical role in regulating the estrogenicity of 3betaAdiol, influencing the onset of puberty and potentially affecting estrogen receptor-mediated physiological responses. This study underscores the enzyme's significance in balancing hormonal activities, providing a basis for further exploration of hormonal disorders (Omoto et al., 2005).

Antimicrobial and Anticancer Activities

Steroidal Amide Antimicrobial Effects : The steroidal amide 3beta-acetoxy-17beta-(L-prolyl)amino-5alpha-androstane demonstrated bactericidal properties against a range of gram-positive clinical isolates, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus spp. Additionally, it exhibited potential in inhibiting human cancer cell growth, highlighting its dual-functional application in antimicrobial resistance and cancer therapy research (Pettit et al., 2000).

Pathway Activation in Cancer Research

Prostate Cancer Cell Migration Inhibition : A study found that 5alpha-androstane-3beta,17beta-diol (3beta-Adiol) inhibits prostate cancer cell migration through estrogen receptor beta activation, indicating a non-androgenic pathway that could be protective against prostate cancer invasion and metastasis. This highlights the compound's potential utility in developing new therapeutic strategies for prostate cancer (Guerini et al., 2005).

Zukünftige Richtungen

3beta-Tosyloxy-5alpha-androstan-17-one is a synthetic steroid compound that has recently gained attention in the scientific community due to its potential applications in various fields of research and industry.

Relevant Papers

A study published in the Journal of Applied Physiology found that a prohormone supplement containing a compound similar to 3beta-Tosyloxy-5alpha-androstan-17-one enhanced resistance training gains but impaired user health . The supplement increased lean body mass and muscular strength, but it also caused significant reductions in HDL cholesterol, elevations in LDL cholesterol, and impairments in liver function .

Eigenschaften

IUPAC Name |

[(3S,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36O4S/c1-17-4-7-20(8-5-17)31(28,29)30-19-12-14-25(2)18(16-19)6-9-21-22-10-11-24(27)26(22,3)15-13-23(21)25/h4-5,7-8,18-19,21-23H,6,9-16H2,1-3H3/t18-,19-,21-,22-,23-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNTMKSKJRZRWKS-MWLOVLLCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2CCC3(C(C2)CCC4C3CCC5(C4CCC5=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O[C@H]2CC[C@]3([C@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@H]4CCC5=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Androsterone tosylate | |

CAS RN |

10429-07-9 | |

| Record name | 17-Oxoandrostan-3β-yl tosylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10429-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Androsterone tosylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010429079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Androsterone tosylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.476 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[b]thiophene-6-carbaldehyde](/img/structure/B1585829.png)